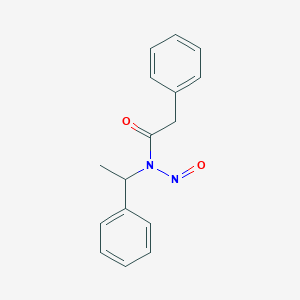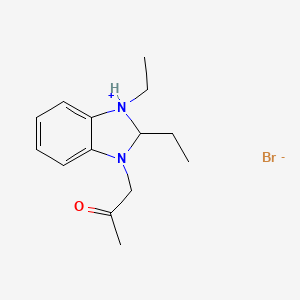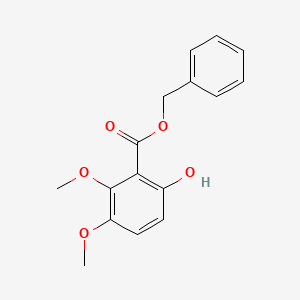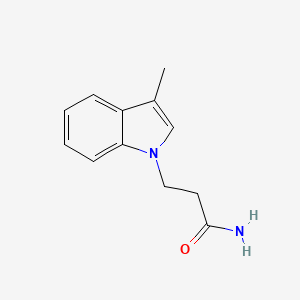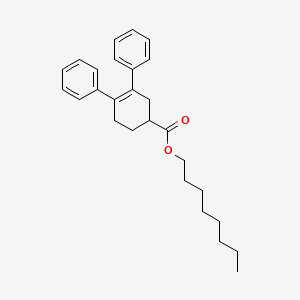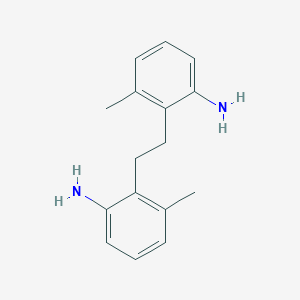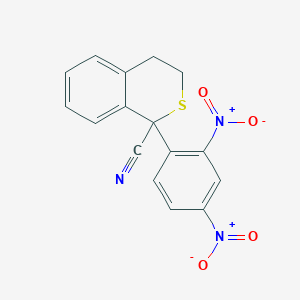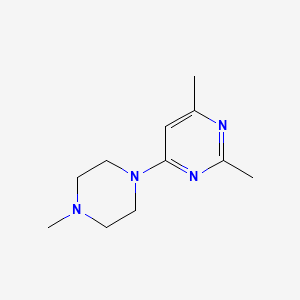![molecular formula C36H29N B14516059 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline CAS No. 62555-88-8](/img/structure/B14516059.png)
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline is a complex organic compound that belongs to the class of anthracene-based derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate aryl halides in the presence of palladium catalysts and base . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher efficiency and consistency .
Análisis De Reacciones Químicas
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common reagents used in these reactions include palladium catalysts, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cancer cells. Its photophysical properties are influenced by the conjugation and electronic structure of the anthracene core .
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline include:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their specific substituents and electronic structures. The unique combination of anthracene and bis(4-methylphenyl)aniline in this compound provides distinct advantages in terms of stability and emission properties .
Propiedades
Número CAS |
62555-88-8 |
|---|---|
Fórmula molecular |
C36H29N |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N-[4-(2-anthracen-9-ylethenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H29N/c1-26-11-18-31(19-12-26)37(32-20-13-27(2)14-21-32)33-22-15-28(16-23-33)17-24-36-34-9-5-3-7-29(34)25-30-8-4-6-10-35(30)36/h3-25H,1-2H3 |
Clave InChI |
LWNJFVXESRRKTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


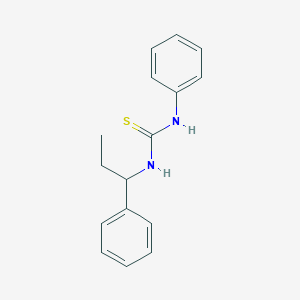

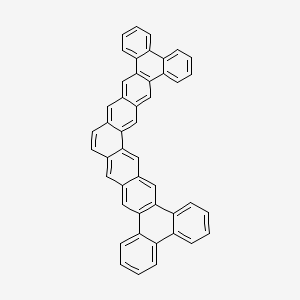
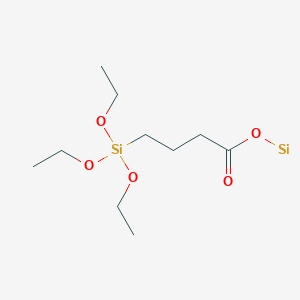
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
